molecular formula C6H8O6 B2555450 D-Glucurono-delta-lactone CAS No. 32499-92-6

D-Glucurono-delta-lactone

Cat. No. B2555450
CAS RN: 32499-92-6
M. Wt: 176.124
InChI Key: JBQGSJDKHSBLDG-UOJHMQKMSA-N
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Description

D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the formula (HOCH)3(HOCH2CH)CO2 . It is a colorless solid and an oxidized derivative of glucose . It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase .


Synthesis Analysis

D-Glucurono-delta-lactone is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide, which is often the key product of the enzyme .


Molecular Structure Analysis

The molecular formula of D-Glucurono-delta-lactone is C6H10O6 . It has an average mass of 178.140 Da and a monoisotopic mass of 178.047745 Da .


Chemical Reactions Analysis

D-Glucurono-delta-lactone is an oxidized derivative of glucose. It is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide .


Physical And Chemical Properties Analysis

D-Glucurono-delta-lactone is a colorless solid . It has a molecular formula of C6H10O6 and a molar mass of 178.140 g·mol−1 . It has a melting point of 150–153 °C .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : D-Glucurono-delta-lactone has been synthesized efficiently under solvent-free microwave irradiation, demonstrating advancements in glycosidation and esterification techniques (Rat et al., 2007).
  • Crystallization Process : Research has focused on the crystallization process of D-glucurono-1,4-lactone, which is crucial in industrial crystallization design (Zhu Liang, 2011).

2. Biochemical Applications

  • In L-ascorbic Acid Biosynthesis : D-Glucurono-delta-lactone plays a role in L-ascorbic acid biosynthesis, as demonstrated by studies on senescence marker protein 30 (SMP30) in mice, which acts as a gluconolactonase (Kondo et al., 2006).
  • Chemoenzymatic Synthesis : It has been used in chemoenzymatic synthesis processes, such as the synthesis of sucuronamide (Mizoguchi et al., 2016).

3. Applications in Food Science

  • Use in Soy-Based Foods : Glucono Delta Lactone (GDL) has been applied in soy-based products like tempeh and tofu, showing its significance in food technology (Athila Safira Rahma, 2021).

4. Physical and Chemical Studies

  • Alkali-Hydrolysis Studies : The alkali-hydrolysis of D-glucono-delta-lactone was investigated using chiral Raman and circular dichroism spectroscopies, highlighting its chemical dynamics (Jia et al., 2009).
  • Solubility Measurement and Correlation : Studies have been conducted on the solubility of D-Glucurono-1,4-Lactone in different solvents, which is essential for industrial applications (Zhao et al., 2010).

Future Directions

D-Glucurono-delta-lactone is a part of chemical leavening systems and is used as a coagulant in tofu making, a leavening acid in bakery, a mild acidulant in cheese and meat products, and a sequestrant in some food applications . It is a lactone of D-gluconic acid . It is pH-neutral, but hydrolyzes in water to gluconic acid which is acidic, adding a tangy taste to foods . It is metabolized to 6-phospho-D-gluconate . The rate of hydrolysis of D-Glucurono-delta-lactone is increased by heat and high pH .

properties

IUPAC Name

(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGSJDKHSBLDG-QTBDOELSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1C(C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucurono-delta-lactone

Citations

For This Compound
3
Citations
HM Batt, G Siest - Dev Clin Biochem, 1980 - books.google.com
… Free glucuronic acid can be converted via three different metabolic pathways, in which we are interested here, depends first on the action of a D-glucurono-delta-lactone hydrolase. This …
Number of citations: 3 books.google.com
ВВ Бессонов, РА Ханферьян - Вопросы питания, 2015 - cyberleninka.ru
В статье представлен обзор данных литературы о влиянии кофеина, содержащегося в различных пищевых продуктах, на функции организма человека. Приведены …
Number of citations: 15 cyberleninka.ru
ВВ Бессонов, РА Ханферьян, АГ Галстян… - Вопросы …, 2017 - cyberleninka.ru
В статье анализируются данные о безопасности потребления кофеина различными группами населения, относящимися главным образом к группам риска (беременные и …
Number of citations: 10 cyberleninka.ru

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